molecular formula C18H15BrFNO3S2 B2694787 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole CAS No. 850927-49-0

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole

Cat. No.: B2694787
CAS No.: 850927-49-0
M. Wt: 456.34
InChI Key: GSCSODLFSGGFCX-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole is a complex organic compound that features a combination of bromine, fluorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromophenyl and fluorophenyl groups: These groups are typically introduced through substitution reactions.

    Sulfonylation and thiolation: The sulfonyl and propylthio groups are added through reactions with sulfonyl chlorides and thiols, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly used for halogen substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the bromine or fluorine atoms.

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-3-(4-fluorophenyl)sulfonyl-1-propanone
  • 3-[(4-Bromophenyl)sulfonyl]-1-(4-fluorophenyl)-1-propanone

Uniqueness

4-((4-Bromophenyl)sulfonyl)-2-(4-fluorophenyl)-5-(propylthio)oxazole is unique due to the presence of both bromine and fluorine atoms, as well as the sulfonyl and propylthio groups

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-2-(4-fluorophenyl)-5-propylsulfanyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFNO3S2/c1-2-11-25-18-17(26(22,23)15-9-5-13(19)6-10-15)21-16(24-18)12-3-7-14(20)8-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCSODLFSGGFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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